(3R)-7-hydroxy-alpha-dunnione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H14O4 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(2R)-7-hydroxy-2,3,3-trimethyl-2H-benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C15H14O4/c1-7-15(2,3)11-12(17)9-5-4-8(16)6-10(9)13(18)14(11)19-7/h4-7,16H,1-3H3/t7-/m1/s1 |
InChI Key |
QWGVFBHDQGWFGO-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1C(C2=C(O1)C(=O)C3=C(C2=O)C=CC(=C3)O)(C)C |
Canonical SMILES |
CC1C(C2=C(O1)C(=O)C3=C(C2=O)C=CC(=C3)O)(C)C |
Origin of Product |
United States |
Methodologies for Isolation and Enrichment of 3r 7 Hydroxy Alpha Dunnione from Natural Sources
Advanced Chromatographic Separation Techniques
Chromatography is the cornerstone for purifying (3R)-7-hydroxy-alpha-dunnione from crude plant extracts. Given the presence of numerous structurally similar naphthoquinones, high-resolution techniques are essential. thieme-connect.comchromatographyonline.com
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of this compound. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating moderately polar compounds like naphthoquinones. nih.govnih.gov A C18 column is commonly employed, which separates compounds based on their hydrophobicity. nih.gov
The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and water, often with a small percentage of acid like formic or phosphoric acid to improve peak shape and resolution. nih.govsielc.com Detection is commonly performed using a UV detector, as the naphthoquinone chromophore absorbs strongly in the UV-Vis spectrum, typically around 240-250 nm. nih.gov The scalability of HPLC methods allows for both analytical quantification and preparative isolation to obtain pure material. sielc.com
Table 1: Illustrative HPLC Parameters for Naphthoquinone Separation
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150x4.6 mm, 5 µm) | Effective for separating compounds with moderate polarity like dunnione (B1670988) derivatives based on hydrophobicity. nih.gov |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile | Gradient elution allows for the separation of a wide range of polarities present in the initial extract. nih.govsielc.com |
| Elution Mode | Gradient | Starts with a higher percentage of water to elute polar impurities, gradually increasing acetonitrile to elute the target compound. |
| Flow Rate | ~1.0 mL/min | A standard flow rate for analytical separations, ensuring good resolution without excessive run times. |
| Detection | UV at ~241 nm | The conjugated system of the naphthoquinone core provides strong UV absorbance for sensitive detection. nih.gov |
| Temperature | Ambient or controlled (e.g., 25 °C) | Maintains consistent retention times and prevents degradation of sensitive compounds. chromatographyonline.com |
This table represents typical starting parameters for method development based on established protocols for similar compounds.
Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption and degradation of sensitive samples. thieme-connect.comnih.gov This makes it highly suitable for the initial fractionation of crude extracts containing naphthoquinones. nih.govresearchgate.net The separation is based on the differential partitioning of compounds between two immiscible liquid phases. A common solvent system for separating naphthoquinones is a mixture of heptane-ethyl acetate-methanol-water. researchgate.net By selecting which phase is stationary and which is mobile, different separation selectivities can be achieved. High-speed CCC (HSCCC) has been successfully used as an alternative to traditional silica (B1680970) gel chromatography to reduce solvent consumption and improve the yield of reaction products. nih.gov
Flash Chromatography is a rapid form of preparative column chromatography that uses moderate pressure to drive the solvent through the column, speeding up the separation process. rroij.comchromtech.com It is often used as an intermediary purification step. For this compound, both normal-phase and reversed-phase flash chromatography can be employed.
Normal-Phase: Uses a polar stationary phase like silica gel with a non-polar mobile phase (e.g., hexane-ethyl acetate (B1210297) gradient). scielo.br
Reversed-Phase: Uses a non-polar stationary phase (e.g., C18-bonded silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water). biotage.comnih.gov
Reversed-phase flash chromatography can be particularly useful for enriching fractions containing the target compound before final purification by preparative HPLC. nih.gov
Table 2: Comparison of Preparative Chromatography Techniques for this compound
| Technique | Stationary Phase | Mobile Phase Example | Key Advantage |
|---|---|---|---|
| Flash Chromatography (Normal-Phase) | Silica Gel | Hexane:Ethyl Acetate (gradient) | Rapid, cost-effective for initial cleanup and fractionation of large sample loads. rroij.comscielo.br |
| Flash Chromatography (Reversed-Phase) | C18-bonded Silica | Acetonitrile:Water (gradient) | Good for enriching moderately polar compounds and removing non-phenolic impurities. nih.gov |
| Countercurrent Chromatography (CCC) | Liquid (e.g., lower phase of solvent system) | Liquid (e.g., upper phase of Heptane-EtOAc-MeOH-H₂O) | No solid support minimizes sample degradation and loss; high sample capacity. thieme-connect.comnih.gov |
This table outlines common applications of these techniques in natural product isolation.
Selective Extraction and Purification Protocols
The isolation process begins with the extraction of dried and powdered plant material, such as the tubers of Sinningia reitzii or in vitro cultures of Streptocarpus dunnii. acs.orgscielo.br A sequential extraction protocol using solvents of increasing polarity is often employed.
Initial Extraction: The plant material is typically first defatted with a non-polar solvent like n-hexane to remove lipids and other non-polar constituents. scielo.br
Targeted Extraction: Subsequent extraction with solvents of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate, is performed to solubilize the naphthoquinones, including this compound. scielo.brscielo.br
Preliminary Fractionation: The resulting crude extract is a complex mixture. It is often subjected to open column chromatography over silica gel. mdpi.com A solvent gradient, for instance, from petroleum ether to ethyl acetate, is used to elute fractions of increasing polarity. nih.gov
Monitoring and Pooling: Thin-Layer Chromatography (TLC) is used to analyze the collected fractions. Fractions containing compounds with similar retention factors (Rf values) are pooled together.
Final Purification: The enriched fractions containing the target compound are then subjected to more advanced and higher-resolution techniques like preparative HPLC or CCC to achieve high purity. tri-solution.comukm.my
Strategies for Enhancing Yield from Biological Matrices
Since this compound can be sourced from in vitro plant cultures, biotechnological strategies can be employed to enhance its production. acs.orgebi.ac.ukElicitation is a highly effective technique for increasing the biosynthesis of secondary metabolites in plant cell factories. nih.govnih.gov
Elicitation involves the addition of small amounts of specific compounds (elicitors) to the plant cell culture medium, which triggers defense responses and stimulates the production of target metabolites. researchgate.netirispublishers.com
Biotic Elicitors: These are substances of biological origin, such as yeast extract, chitosan, or pectin. nih.govmdpi.com
Abiotic Elicitors: These include non-biological factors like salts of heavy metals (e.g., vanadyl sulphate) or signaling molecules like methyl jasmonate and salicylic (B10762653) acid. nih.gov
For Streptocarpus dunnii cultures, a systematic study could involve applying various elicitors at different concentrations and exposure times to optimize the production of this compound. The use of methyl jasmonate, for example, has been shown to be a beneficial elicitor molecule in several plant culture systems. researchgate.net This approach offers a sustainable and controllable method for producing the compound, overcoming the limitations associated with harvesting from wild or cultivated plants.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Chitosan |
| Dichloromethane |
| Ethyl acetate |
| Formic acid |
| Heptane |
| Hexane |
| Methanol |
| Methyl jasmonate |
| Pectin |
| Petroleum ether |
| Phosphoric acid |
| Salicylic acid |
| Vanadyl sulphate |
Stereochemical and Structural Elucidation Methodologies of 3r 7 Hydroxy Alpha Dunnione
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For a molecule with the complexity of (3R)-7-hydroxy-alpha-dunnione, one-dimensional (¹H and ¹³C) NMR spectra provide initial but insufficient data, which is then expanded upon by sophisticated two-dimensional techniques.
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and establishing the molecule's connectivity. e-bookshelf.de
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. libretexts.orgemerypharma.com This allows for the tracing of proton networks within the molecule, for instance, identifying the protons within the ethyl group attached to the chiral center and the aromatic protons on the naphthoquinone core.
Heteronuclear Single Quantum Coherence (HSQC): Also referred to as Heteronuclear Multiple Quantum Coherence (HMQC), this experiment correlates directly bonded proton and carbon atoms. hmdb.ca Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal to which it is attached, enabling the definitive assignment of carbon resonances for all protonated carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is crucial for determining stereochemistry by identifying protons that are close in space, irrespective of their bonding connectivity. NOESY correlations can help establish the relative configuration of stereocenters. For this compound, NOESY could be used to probe the spatial relationship between the protons on the chiral furan (B31954) ring and adjacent parts of the molecule.
The combined data from these experiments allow for the complete assignment of the proton and carbon signals, as detailed in the following table based on reported literature values. nih.gov
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) | Key HMBC Correlations |
| 1 | 181.1 (C) | H-9 | |
| 2 | 104.9 (C) | H-11, H-12 | |
| 3 | 92.5 (CH) | 4.88 (q, 6.7) | H-11, H-12 |
| 3a | 49.3 (C) | H-3, H-11, H-12 | |
| 4 | 176.2 (C) | H-5 | |
| 4a | 118.8 (C) | H-5, H-9 | |
| 5 | 119.8 (CH) | 7.60 (d, 8.4) | H-6 |
| 6 | 124.6 (CH) | 7.66 (t, 8.4) | H-5, H-8 |
| 7 | 162.2 (C) | H-5, H-6, H-8 | |
| 8 | 117.4 (CH) | 7.23 (d, 8.4) | H-6, 7-OH |
| 8a | 133.4 (C) | H-5, H-8 | |
| 9 | 136.9 (C) | H-5, H-6, H-8 | |
| 11 | 28.5 (CH₃) | 1.48 (s) | C-2, C-3, C-3a |
| 12 | 11.8 (CH₃) | 1.44 (d, 6.7) | C-3 |
While 2D NMR establishes the relative stereochemistry, determining the absolute configuration often requires chiral auxiliaries. One common approach is the formation of diastereomeric derivatives using a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). usm.edu The resulting diastereomers exhibit distinct NMR spectra, and analysis of the chemical shift differences (Δδ = δS - δR) of protons near the newly formed chiral ester can reveal the absolute configuration of the original alcohol. usm.edu Alternatively, chiral solvating agents can be used to induce chemical shift non-equivalence in the NMR spectra of enantiomers. While these are powerful methods, for this compound, its absolute configuration has primarily been established using chiroptical methods. kit.edunih.gov
Mass Spectrometry (MS) Methodologies for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion. gesneriads.info For this compound, HRESIMS data revealed a molecular ion [M+H]⁺ at m/z 271.0918, which corresponds to the molecular formula C₁₅H₁₄O₄ (calculated for C₁₅H₁₅O₄, 271.0919). nih.gov This information is fundamental as it establishes the degrees of unsaturation (nine in this case), which aligns with the proposed naphthoquinone structure containing two rings, a furan ring, and six double bonds (including two carbonyls). Further analysis of the fragmentation patterns in the mass spectrum can provide additional structural confirmation by showing characteristic losses of small molecules like CO, H₂O, or the ethyl group.
X-ray Crystallography for Definitive Structure and Absolute Stereochemistry Determination
X-ray crystallography is considered the "gold standard" for molecular structure determination. libretexts.org This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is mathematically processed to generate a three-dimensional electron density map, which reveals the precise spatial arrangement of every atom in the molecule. libretexts.orgmdpi.com This method provides an unambiguous determination of bond lengths, bond angles, connectivity, and, most importantly, the absolute stereochemistry of chiral centers without the need for reference compounds or theoretical calculations. kit.edu The primary challenge in this method lies in growing a single crystal of sufficient size and quality, which can be a significant bottleneck. libretexts.org While no specific X-ray crystallographic data for this compound is prominently cited in the initial isolation papers, this technique remains the most definitive method available for structural proof.
Circular Dichroism (CD) Spectroscopy for Chirality Assignment
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral molecules. jascoinc.com It measures the differential absorption of left and right-circularly polarized light by a sample. jascoinc.comnih.gov Chiral molecules, like this compound, interact differently with these two forms of light, producing a characteristic CD spectrum with positive or negative peaks known as Cotton effects.
The absolute configuration of this compound was assigned based on its chiroptical properties. nih.gov The specific sign of the Cotton effects in the CD spectrum can be correlated to a particular absolute configuration by comparing the experimental spectrum with those of structurally related compounds whose absolute stereochemistry is already known, or by comparing it to spectra predicted by quantum chemical calculations. researchgate.net For many dunnione-type compounds, the sign of the optical rotation and the nature of the CD curves have been used to assign the (3R) or (3S) configuration. scielo.brresearchgate.net The assignment of the (R) configuration for 7-hydroxy-alpha-dunnione isolated from Chirita eburnea was based on such spectroscopic evidence. nih.govresearchgate.net
Biosynthetic Pathways and Enzymatic Mechanisms of 3r 7 Hydroxy Alpha Dunnione
Precursor Incorporation Studies and Isotopic Labeling Methodologies
The backbone of (3R)-7-hydroxy-alpha-dunnione is derived from the shikimate pathway, a common route for the synthesis of aromatic compounds in plants and microorganisms. Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors into a final product. wikipedia.org In the context of this compound biosynthesis, studies on the parent compound, dunnione (B1670988), in Streptocarpus dunnii cell cultures have been particularly informative.
Feeding experiments with 13C-labeled precursors have demonstrated that the naphthoquinone ring system of dunnione-type compounds originates from 4-(2-carboxyphenyl)-4-oxobutanoic acid. This precursor itself is derived from chorismate, a key branch-point intermediate in the shikimate pathway. Further studies have suggested the involvement of lawsone (2-hydroxy-1,4-naphthoquinone) as a key intermediate. The intermediacy of lawsone 2-prenyl ether has also been proposed, indicating that a prenylation step is crucial in the formation of the characteristic furan (B31954) ring of the dunnione skeleton.
While specific isotopic labeling studies for this compound are not extensively documented, the established pathway for dunnione provides a solid foundation. The hydroxyl group at the 7-position is understood to be a later modification of the dunnione scaffold.
Table 1: Key Precursor Incorporation Studies Relevant to Dunnione Biosynthesis
| Labeled Precursor | Organism/System | Key Finding |
| 13C-labeled 4-(2-carboxyphenyl)-4-oxobutanoic acid | Streptocarpus dunnii cell cultures | Confirmed as a key precursor for the naphthoquinone skeleton of dunnione. |
| 2H-labeled lawsone | Streptocarpus dunnii cell cultures | Supported the role of lawsone as an intermediate in dunnione biosynthesis. |
| 2H-labeled lawsone 2-prenyl ether | Streptocarpus dunnii cell cultures | Suggested as a subsequent intermediate after lawsone, leading to the formation of the furan ring. |
Identification and Characterization of Key Biosynthetic Enzymes
The specific enzymes responsible for the entire biosynthetic pathway of this compound have not yet been isolated and characterized in detail. However, based on analogous pathways for other plant secondary metabolites, the classes of enzymes involved can be inferred.
The initial steps, leading from chorismate to the naphthoquinone core, likely involve a suite of enzymes including synthases, isomerases, and lyases. A key enzymatic step is the prenylation of the naphthoquinone intermediate. This reaction is typically catalyzed by a prenyltransferase , which attaches a dimethylallyl pyrophosphate (DMAPP) unit, derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway, to the aromatic ring.
The subsequent cyclization to form the furan ring is likely facilitated by a specific cyclase . The final and defining step in the formation of this compound is the regioselective hydroxylation at the 7-position of the alpha-dunnione core. This reaction is characteristic of cytochrome P450 monooxygenases (CYPs) . nih.govnih.gov These enzymes are a large and diverse family of heme-containing proteins known for their role in the oxidation of a wide variety of substrates in plant secondary metabolism. nih.govnih.gov The specific CYP responsible for the 7-hydroxylation of alpha-dunnione has not been identified.
Table 2: Putative Enzymes in the Biosynthesis of this compound
| Enzyme Class | Putative Function | Substrate | Product |
| Naphthoquinone synthase complex | Formation of the naphthoquinone core | Chorismate-derived precursors | Naphthoquinone intermediate (e.g., lawsone) |
| Prenyltransferase | Attachment of a dimethylallyl group | Naphthoquinone intermediate, DMAPP | Prenylated naphthoquinone |
| Cyclase | Formation of the furan ring | Prenylated naphthoquinone | alpha-Dunnione |
| Cytochrome P450 Monooxygenase | Hydroxylation at the 7-position | alpha-Dunnione | This compound |
Elucidation of Specific Enzymatic Transformations in the Pathway
Based on the precursor studies and knowledge of related biosynthetic pathways, a putative sequence of enzymatic transformations for this compound can be proposed:
Formation of the Naphthoquinone Core: The pathway initiates with the conversion of chorismate through a series of enzymatic steps to produce a key naphthoquinone intermediate, likely lawsone.
Prenylation: A prenyltransferase catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) moiety to the lawsone intermediate, forming a prenylated naphthoquinone.
Cyclization and Rearrangement: The prenylated intermediate undergoes an intramolecular cyclization to form the characteristic dihydrofuran ring of the dunnione skeleton. This may involve a Claisen-type rearrangement of a prenyl ether intermediate.
Hydroxylation: In the final tailoring step, a specific cytochrome P450 monooxygenase recognizes the alpha-dunnione scaffold and catalyzes the stereospecific hydroxylation at the C-7 position, yielding this compound. The (3R) stereochemistry is likely determined by the stereospecificity of the enzymes involved in the cyclization step.
Genetic and Molecular Biology Approaches to Biosynthesis
The genes encoding the biosynthetic pathway for this compound have not been identified or clustered. In plants, genes for secondary metabolite pathways are often, but not always, organized in biosynthetic gene clusters. Identifying such a cluster in Streptocarpus or Sinningia species would be a significant step towards elucidating the complete pathway.
Modern molecular biology techniques offer powerful tools for this purpose. Transcriptome analysis of tissues actively producing this compound could reveal candidate genes that are co-expressed. Virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated gene knockout could then be used to functionally characterize these candidate genes. Heterologous expression of candidate genes in a model organism like Nicotiana benthamiana or yeast could be employed to confirm their enzymatic function.
While genetic studies have been conducted on Streptocarpus species, they have primarily focused on phylogenetic relationships and the genetic basis of morphological traits rather than secondary metabolism. Future research combining genomic and transcriptomic approaches with metabolomic analysis will be essential to fully uncover the genetic and molecular underpinnings of this compound biosynthesis.
Strategies for Chemical Synthesis and Analog Development of 3r 7 Hydroxy Alpha Dunnione
Total Synthesis Approaches to the Core Dunnione (B1670988) Skeleton
The construction of the fundamental dunnione skeleton, a furanonaphthoquinone structure, is the cornerstone of synthesizing (3R)-7-hydroxy-alpha-dunnione. Methodologies for building this tricyclic system can be broadly categorized into two main approaches: intermolecular and intramolecular cyclizations of functionalized naphthoquinones. researchgate.netresearchgate.net
A common precursor for many syntheses is 2-hydroxy-1,4-naphthoquinone, also known as lawsone, which is derived from the henna plant. researchgate.net However, direct C-alkylation of lawsone is often inefficient. researchgate.net Therefore, more elaborate strategies are typically employed. One effective method involves a one-pot, formal [3+2] cycloaddition to create a furanonaphthoquinone intermediate, which can then be converted to the dunnione skeleton. researchgate.net For instance, a divergent synthesis starting from lawsone has been developed to produce racemic α-dunnione. researchgate.net Another approach utilizes a niobium pentachloride (NbCl5) mediated biomimetic cascade reaction, which has proven to be an efficient and scalable one-pot synthesis for dunnione. researchgate.net
Key strategies for constructing the dunnione skeleton are summarized below:
| Starting Material | Key Reaction Type | Intermediate/Product | Reference |
| Lawsone | Formal [3+2] Cycloaddition | Furanonaphthoquinone | researchgate.net |
| Functionalized Naphthoquinone | NbCl5 Mediated Cascade Reaction | Dunnione | researchgate.net |
| Naphthol Derivatives | Various Condensation Reactions | Dunnione Analogs | researchgate.net |
These total synthesis approaches primarily yield racemic mixtures of α-dunnione, necessitating further steps for chiral resolution or the development of asymmetric methods to produce specific enantiomers like the (3R) form.
Regioselective and Stereoselective Synthetic Methodologies
Achieving the specific (3R) stereochemistry of the target compound, along with the correct placement of the hydroxyl group at the C7 position, requires highly controlled synthetic methods. Asymmetric synthesis, which generates chiral centers with a defined geometry, is crucial. uwindsor.ca This is particularly important as different enantiomers of a molecule often exhibit distinct biological activities. wikipedia.org
Stereoselective Synthesis: The central challenge is the enantioselective formation of the chiral center at the C3 position. This can be achieved through several approaches:
Chiral Catalysts: Asymmetric hydrogenation or reduction using chiral catalysts is a powerful technique. wikipedia.orgyork.ac.uk For example, asymmetric reductions of prochiral ketones with borane (B79455) can be catalyzed by chiral oxazaborolidines to yield enantiomerically enriched alcohols. google.com This principle can be adapted for the synthesis of the chiral moiety in dunnione.
Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which it is removed. york.ac.uk This method allows for high levels of diastereocontrol. york.ac.uk
Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products as starting materials. york.ac.uk
Regioselective Synthesis: Regioselectivity, the control of reaction at a specific position on a molecule, is critical for introducing the C7-hydroxyl group. beilstein-journals.orgd-nb.infonih.gov In the context of the dunnione skeleton, electrophilic aromatic substitution reactions must be directed to the C7 position of the naphthalene (B1677914) ring system. The directing effects of existing substituents on the ring play a crucial role in achieving this selectivity.
The combination of these strategies is essential for the efficient and precise synthesis of this compound. The choice of appropriate reagents and reaction conditions is key to accomplishing the desired regio- and stereoselective synthesis. researchgate.net
Semi-synthetic Derivatization for Structure Modification
Semi-synthesis begins with a natural product or a closely related synthetic intermediate, which is then chemically modified to create new analogs. researchgate.net This approach is valuable for generating libraries of related compounds to explore structure-activity relationships, potentially improving efficacy or other pharmacological properties. researchgate.net
For dunnione-type compounds, semi-synthesis can be used to introduce a variety of functional groups onto the core structure. researchgate.net Common target positions for derivatization on similar natural product scaffolds include hydroxyl groups and aromatic rings. mdpi.com
Potential semi-synthetic modifications for this compound could include:
Acylation or Alkylation: The C7-hydroxyl group could be converted to esters or ethers to modify the compound's lipophilicity and pharmacokinetic properties.
Aromatic Ring Substitution: Further substitutions on the aromatic ring could be explored to introduce groups like halogens or amines, potentially altering biological activity.
Modification of the Furanone Ring: Reactions involving the furanone portion of the molecule could lead to novel skeletons with different biological profiles.
This strategy of chemically engineering natural product structures allows for the creation of diverse analogs that are not easily accessible through total synthesis. researchgate.net
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis integrates the strengths of both chemical and enzymatic transformations to create efficient and highly selective synthetic routes. biorxiv.orgbeilstein-journals.orgrsc.org Enzymes, as biocatalysts, can perform reactions with exceptional levels of regio- and stereoselectivity under mild conditions, which is often difficult to achieve with conventional chemical methods. nih.govmdpi.com
For the synthesis of this compound, a chemoenzymatic approach could be highly advantageous. For example, a key stereocenter could be installed using an enzyme-catalyzed reaction. Oxidoreductases, such as ketoreductases, are particularly well-suited for the asymmetric reduction of a ketone precursor to establish the (3R)-alcohol stereocenter with high enantiomeric excess. nih.gov
A hypothetical chemoenzymatic route could involve:
Chemical Synthesis: Construction of a prochiral dunnione precursor using established chemical methods as described in section 5.1.
Enzymatic Reduction: Stereoselective reduction of a ketone intermediate using a specific ketoreductase enzyme to generate the (3R)-chiral center.
Chemical/Enzymatic Hydroxylation: Regioselective installation of the C7-hydroxyl group, which could potentially be achieved using an engineered hydroxylase enzyme like a cytochrome P450 monooxygenase. mdpi.com
This approach combines the efficiency of chemical synthesis for scaffold construction with the precision of biocatalysis for creating specific chiral centers and functional group patterns, representing a promising strategy for the synthesis of complex natural products like this compound. chemistryviews.orgnih.gov
Structure Activity Relationship Sar Studies of 3r 7 Hydroxy Alpha Dunnione and Its Analogs
Systematic Modification of Functional Groups and Their Impact on Biological Activity
Studies involving the isolation and cytotoxic evaluation of dunnione (B1670988) analogs have provided valuable data on how different functional groups impact activity. For instance, the cytotoxic activities of several dunnione derivatives have been evaluated against various human cancer cell lines, revealing important trends.
A study investigating the chemical constituents of Sinningia reitzii led to the isolation and cytotoxic evaluation of several dunnione analogs. researchgate.net The results showed that modifications to the aromatic ring significantly influence the cytotoxic potential. For example, 6,7-dimethoxydunnione displayed notable activity against prostate (PC3), melanoma (SKMEL 103), and cervix (HeLa) human cancer cell lines, while being inactive against normal fibroblast cells (3T3). In contrast, 8-hydroxydunnione and 5-hydroxy-6,7-dimethoxy-α-dunnione were found to be inactive against all tested cell lines. researchgate.net This suggests that the pattern of methoxy (B1213986) and hydroxyl substitutions on the aromatic ring is a critical determinant of cytotoxicity.
Further research on furanonaphthoquinones has identified additional analogs such as (3R)-7-methoxy-α-dunnione and (3R)-6-hydroxy-7-methoxy-α-dunnione. researchgate.net The evaluation of these compounds, alongside the parent (3R)-dunnione, can provide a clearer picture of the SAR. The presence and position of hydroxyl and methoxy groups can dramatically alter the electronic properties and hydrogen-bonding capabilities of the molecule, which in turn affects its interaction with biological targets.
The following interactive table summarizes the reported cytotoxic activities of (3R)-7-hydroxy-alpha-dunnione and its analogs, highlighting the impact of functional group modifications.
These findings underscore the importance of the substitution pattern on the aromatic ring for cytotoxic activity. The lack of activity for the 8-hydroxy and 5-hydroxy-6,7-dimethoxy analogs suggests that specific interactions, potentially hindered by these substitutions, are necessary for the desired biological effect.
Pharmacophore Identification and Molecular Docking Studies
Pharmacophore modeling and molecular docking are powerful computational tools used to understand the interaction of small molecules with their biological targets at a molecular level. dovepress.com A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. dovepress.com Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, providing insights into binding affinity and mode. rasayanjournal.co.in
For this compound and its analogs, identifying the pharmacophore is a key step in designing new, more potent compounds. The pharmacophore model can be generated based on the structures of known active compounds (ligand-based) or from the structure of the biological target in complex with a ligand (structure-based). dovepress.com Given the cytotoxic activity of some dunnione analogs, a pharmacophore model for anticancer activity would likely include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions. The 7-hydroxyl group, for instance, could act as a crucial hydrogen bond donor or acceptor, while the naphthoquinone core provides a large hydrophobic surface and potential for aromatic interactions.
Molecular docking studies can then be used to screen virtual libraries of dunnione analogs against a specific biological target, such as an enzyme or receptor implicated in cancer progression. rasayanjournal.co.in For example, if a key enzyme in a cancer cell signaling pathway is identified as the target, docking simulations can predict which analogs bind most effectively to the active site. These predictions can then be used to prioritize compounds for synthesis and biological testing. While specific molecular docking studies for this compound are not extensively reported, studies on other naphthoquinone derivatives have successfully used this approach to elucidate their mechanism of action. nih.gov
The process of pharmacophore identification and molecular docking for this compound would involve:
Identifying a relevant biological target.
Generating a 3D model of the target, if not already available.
Docking this compound and its analogs into the active site of the target.
Analyzing the binding modes and interactions to identify key pharmacophoric features.
Using the resulting pharmacophore model to design new analogs with improved binding affinity and biological activity.
Computational Chemistry Approaches for SAR Analysis (e.g., QSAR, molecular dynamics)
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. dibru.ac.in This is achieved by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find a quantitative relationship between these descriptors and the observed activity. dibru.ac.innih.gov
For this compound and its analogs, a QSAR study could provide valuable insights into the structural requirements for their biological activity. The process would involve:
Assembling a dataset of dunnione analogs with their corresponding biological activity data (e.g., IC50 values for cytotoxicity).
Calculating a wide range of molecular descriptors for each analog, including constitutional, topological, geometrical, and electronic descriptors.
Developing a QSAR model using statistical methods to identify the descriptors that have the most significant impact on the activity.
Validating the model to ensure its predictive power.
Molecular dynamics (MD) simulations are another powerful computational tool that can complement SAR studies. MD simulations provide a dynamic view of the interactions between a ligand and its target receptor over time, offering insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. nih.gov For this compound, MD simulations could be used to study the stability of its binding to a target protein, providing a more realistic picture of the molecular interactions than static docking models.
Stereochemical Influences on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as the three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target. nih.gov Natural products are often produced as a single enantiomer, and this stereochemical purity is frequently essential for their biological function. nih.gov
This compound possesses a chiral center at the C3 position of the dihydrofuran ring. The "(3R)" designation specifies the absolute configuration at this center. It is highly probable that the stereochemistry at this position has a profound influence on the biological activity of the molecule. The two enantiomers, (3R) and (3S), will have different spatial arrangements of the substituents around the chiral center. This can lead to differences in how they fit into the binding site of a target protein.
Often, only one enantiomer of a chiral drug is active, while the other may be less active, inactive, or even have undesirable side effects. researchgate.net This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers. nih.gov
For this compound, it is likely that the (3R)-enantiomer has a specific orientation that allows for optimal interactions with its biological target. The (3S)-enantiomer, being a mirror image, would not be able to form the same interactions and would therefore be expected to have a different, likely lower, biological activity. Investigating the biological activity of both the (3R) and (3S) enantiomers of 7-hydroxy-alpha-dunnione would be a crucial step in fully understanding its SAR and would provide critical information for the design of any new therapeutic agents based on this scaffold. While specific studies comparing the activity of the enantiomers of 7-hydroxy-alpha-dunnione are limited, the general principles of stereochemistry in drug action strongly suggest that the (3R) configuration is a key determinant of its biological activity. nih.govnih.gov
Investigations into the Molecular and Cellular Mechanisms of Action of 3r 7 Hydroxy Alpha Dunnione
Modulation of Cellular Signaling Pathways
The biological activity of (3R)-7-hydroxy-alpha-dunnione is intrinsically linked to its ability to modulate key cellular signaling pathways that govern cell fate and function. Research into this compound and its close structural analogs, particularly other dunnione-type naphthoquinones, has begun to shed light on these complex interactions.
MAPK, PI3K/Akt, and NF-κB Pathway Interventions
While direct experimental studies detailing the specific effects of this compound on the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways are limited, the broader class of naphthoquinones is known to influence these critical cellular cascades. nih.govkegg.jpthermofisher.comfrontiersin.org The MAPK pathways (including ERK, JNK, and p38) and the PI3K/Akt pathway are central regulators of cell proliferation, survival, and inflammation, and their dysregulation is a hallmark of many diseases. nih.govnih.govfrontiersin.orgmdpi.com
More specific insights are available regarding the modulation of the Nuclear Factor-kappa B (NF-κB) pathway. Studies on dunnione (B1670988), a closely related compound, have revealed an indirect but significant regulatory mechanism. Dunnione acts as a high-quality substrate for the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1). researchgate.net The enzymatic action of NQO1 in the presence of dunnione leads to an increase in the cellular NAD+/NADH ratio. researchgate.net This modulation of the cellular redox state has been shown to repress inflammation by promoting the activity of SIRT1, a deacetylase that can inactivate the p65 subunit of NF-κB. ufpr.br This suggests a potential mechanism by which this compound could exert anti-inflammatory effects through the NQO1-NAD+-SIRT1-NF-κB axis. Some studies have shown that cerulein-induced pancreatitis, an inflammatory condition, can activate NF-κB, and treatment with dunnione can mitigate this. nih.gov
Table 1: Putative Signaling Pathway Interventions by this compound and Related Naphthoquinones
| Signaling Pathway | Potential Effect of this compound/Analogs | Implied Cellular Outcome |
| MAPK (ERK, JNK, p38) | Modulation (Inferred from naphthoquinone class) | Regulation of cell proliferation, stress response, and apoptosis |
| PI3K/Akt | Modulation (Inferred from naphthoquinone class) | Influence on cell survival, growth, and metabolism |
| NF-κB | Inhibition (Indirectly via NQO1/NAD+/SIRT1) | Attenuation of inflammatory responses |
Oxidative Stress Induction and Antioxidant Response Modulation
A well-documented mechanism of action for naphthoquinones is their ability to induce oxidative stress through redox cycling. mdpi.comnih.gov These compounds can accept one or two electrons to form highly reactive semiquinone and hydroquinone (B1673460) species. d-nb.info These intermediates can then be re-oxidized by molecular oxygen, generating reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. mdpi.comd-nb.info This production of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to vital macromolecules, including lipids, proteins, and DNA. nih.govmdpi.com
Paradoxically, while inducing oxidative stress, this compound and its analogs can also modulate the cellular antioxidant response. The activation of NQO1 by dunnione not only affects the NAD+/NADH ratio but also the NADPH/NADP+ balance. researchgate.net By consuming NADPH, NQO1 can decrease the substrate availability for NADPH oxidases (NOX), which are major enzymatic sources of ROS. researchgate.netnih.gov This dual role—generating ROS through redox cycling while potentially limiting NOX-derived ROS—highlights a complex interplay in the modulation of cellular redox homeostasis.
Furthermore, the cellular response to oxidative stress often involves the upregulation of antioxidant enzymes. nih.govnih.gov The transcription factor Nrf2 is a master regulator of this response, inducing the expression of genes encoding for enzymes like heme oxygenase-1 (HO-1) and NQO1 itself. nih.govmdpi.comekb.eg It is plausible that the initial ROS generation by this compound could trigger the Nrf2-antioxidant response element (ARE) pathway, leading to a compensatory upregulation of protective enzymes.
Direct and Indirect Molecular Target Identification and Validation
Identifying the specific molecular targets with which this compound directly interacts is key to a comprehensive understanding of its mechanism of action. Research in this area points towards interactions with specific enzymes and potential binding to other key cellular components.
Enzyme Inhibition and Activation Mechanisms
As previously mentioned, a key molecular interaction of the dunnione scaffold is with NAD(P)H: quinone oxidoreductase 1 (NQO1), where it acts as a substrate, thereby stimulating the enzyme's activity. researchgate.netnih.gov This interaction is central to its ability to modulate cellular redox status.
Beyond NQO1, other enzymes are potential targets. The broader class of naphthoquinones has been shown to inhibit various enzymes, including topoisomerases. mdpi.comresearchgate.net For instance, some pyranonaphthoquinones have been identified as inhibitors of DNA topoisomerase II. d-nb.info However, specific kinetic studies detailing the inhibition or activation of other enzymes by this compound are currently lacking. Studies on 7-alpha-hydroxysteroid dehydrogenase have shown that its activity can be influenced by various compounds, suggesting that enzymes involved in steroid metabolism could also be potential, though unconfirmed, targets. nih.govnih.gov
Protein-Ligand Binding Studies
Computational molecular docking studies have been employed to predict the binding affinity of naphthoquinones to various protein targets. While specific and extensive docking studies for this compound against a wide array of proteins are not widely published, related studies offer some insights. For example, molecular docking of a novel peshawaraquinone isolated from Fernandoa adenophylla showed preferential affinity for μ-opioid and GABAA receptors, suggesting a potential mechanism for its observed analgesic and sedative effects. acs.org Given that this compound has also been reported to have antinociceptive properties, similar receptor interactions could be hypothesized and warrant further investigation through dedicated protein-ligand binding assays. researchgate.net The principles of protein-ligand binding, where a ligand fits into a specific pocket on a protein to elicit a biological response, are fundamental to these interactions. nih.gov
Table 2: Potential Molecular Targets of this compound and Related Compounds
| Potential Molecular Target | Type of Interaction | Method of Study |
| NAD(P)H: Quinone Oxidoreductase 1 (NQO1) | Substrate/Activator | Enzyme kinetics |
| Topoisomerases | Inhibition (Inferred from naphthoquinone class) | Biochemical assays |
| μ-Opioid and GABAA Receptors | Binding (Hypothesized from related compounds) | Molecular Docking |
DNA Intercalation or Damage Mechanisms
A significant consequence of the oxidative stress induced by many naphthoquinones is damage to DNA. d-nb.infoscielo.br The generation of ROS can lead to the formation of mutagenic lesions, such as 8-hydroxy-2'-deoxyguanosine, a well-known biomarker of oxidative DNA damage. d-nb.info
In addition to indirect damage via ROS, some naphthoquinones are known to interact directly with DNA. While the precise nature of the interaction of this compound with DNA has not been definitively established, studies on other naphthoquinones suggest potential mechanisms. nih.gov One such mechanism is the inhibition of topoisomerases, enzymes that are critical for DNA replication and repair. mdpi.comresearchgate.net By stabilizing the topoisomerase-DNA complex, these compounds can lead to DNA strand breaks. mdpi.com It has been suggested that the cytotoxic actions of some naphthoquinones are due to the alkylation of thiol residues on topoisomerase II-DNA complexes. scielo.br However, for some nor-β-lapachone derivatives, the cytotoxic mechanism appears to be independent of topoisomerase inhibition and may instead involve the impairment of DNA repair mechanisms. scielo.br Further research is necessary to determine if this compound acts through direct DNA binding, intercalation, or by interfering with DNA metabolic enzymes.
Induction of Programmed Cell Death (Apoptosis, Necroptosis, Ferroptosis) Mechanisms
Naphthoquinones, a class of compounds to which this compound belongs, are widely recognized for their ability to induce programmed cell death in various cancer cell lines. nih.goviiarjournals.orgresearchgate.net The primary mechanism of cell death induced by these compounds appears to be apoptosis. nih.goviiarjournals.org This is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. researchgate.netnih.gov
The apoptotic activity of naphthoquinones is frequently mediated through the activation of the caspase cascade. iiarjournals.orgacs.org Studies on various naphthoquinone derivatives have demonstrated the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3 and caspase-7. nih.govacs.org
Research on dunnione, a closely related compound, has shown its involvement in modulating caspase-3 activity. oncotarget.com In human myeloid leukemia (HL-60) cells, dunnione and other naphthoquinone derivatives were found to induce apoptosis, which was associated with the activation of caspase-3. csic.es Another synthetic naphthoquinone, 6b,7-dihydro-5H-cyclopenta[b]naphtho[2,1-d]furan-5,6(9aH)-dione (CNFD), induced a significant increase in caspase-9 and caspase-3 activation in MCF-7 human breast adenocarcinoma cells. nih.gov Similarly, the naphthoquinone ramentaceone was shown to induce a dose-dependent increase in caspase-3 activation in breast cancer cells. iiarjournals.org The activation of caspase-3 and -7 has also been observed in melanoma cells treated with naphthoquinones isolated from Onosma paniculata. acs.org
Table 1: Effect of Naphthoquinone Derivatives on Caspase Activation
| Compound | Cell Line | Caspase(s) Activated | Observed Effect | Reference |
|---|---|---|---|---|
| Dunnione | HL-60 | Caspase-3 | Implicated in apoptosis | csic.es |
| CNFD | MCF-7 | Caspase-9, Caspase-3 | Increased activation | nih.gov |
| Ramentaceone | SKBR3, BT474 | Caspase-3 | Dose-dependent increase in activation | iiarjournals.org |
| Dimethylacrylshikonin | Melanoma cells | Caspase-3/7 | Increased activity | acs.org |
| NPQ-C6 | K562 | Caspase-3, -9 | Increased cleavage | csic.es |
A central mechanism through which naphthoquinones induce apoptosis is the induction of mitochondrial dysfunction and the generation of reactive oxygen species (ROS). nih.govsci-hub.sewright.edu These compounds can disrupt the mitochondrial membrane potential (MMP), leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.gov This event is a key feature of the intrinsic pathway of apoptosis. nih.gov
Studies have shown that various naphthoquinones lead to a loss of mitochondrial membrane potential. researchgate.netnih.gov For instance, the synthetic naphthoquinone CNFD was found to induce a loss of mitochondrial membrane potential in MCF-7 cells. nih.gov The production of ROS is another hallmark of naphthoquinone activity. nih.govunav.edu This increase in ROS can lead to oxidative damage to cellular components, including DNA and proteins, further contributing to cell death. semanticscholar.orgmdpi.com The interplay between ROS production and mitochondrial dysfunction creates a vicious cycle that amplifies the apoptotic signal. nih.govresearchgate.net
It has been demonstrated that dunnione acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), which leads to an increase in the cellular NAD+/NADH ratio. dovepress.combiomolther.org This modulation of cellular redox state can influence mitochondrial function and protect against certain types of cellular damage. agriculturejournals.czijhsr.org
Table 2: Impact of Naphthoquinones on Mitochondrial Function and ROS Production
| Compound | Cell Line | Effect on Mitochondrial Membrane Potential (MMP) | Effect on ROS Production | Reference |
|---|---|---|---|---|
| CNFD | MCF-7 | Loss of MMP | Increased | nih.gov |
| Isopentyl-deoxynboquinone (IP-DNQ) | Pancreatic ductal adenocarcinoma | Mitochondrial catastrophe | Massive ROS production | unav.edu |
| SkQN (Mitochondria-targeted 1,4-naphthoquinone) | Isolated mitochondria | Decreased membrane potential | Stimulated hydrogen peroxide production | researchgate.net |
Cell Cycle Perturbation Mechanisms
In addition to inducing apoptosis, this compound and related naphthoquinones can interfere with the normal progression of the cell cycle. acs.orgrsc.org This perturbation can lead to the arrest of cells at specific checkpoints, preventing their proliferation.
Several studies have reported that naphthoquinones can induce cell cycle arrest at different phases. For example, some naphthoquinones from Onosma paniculata were found to cause an accumulation of melanoma cells in the S or G2/M phase. acs.org A synthetic 1,4-naphthoquinone (B94277) derivative, CNN1, triggered a significant accumulation of K-562 leukemia cells in the G2/M phase. mdpi.com Another derivative, 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (B1207033) (DCDMNQ), arrested breast cancer cells in the S-phase. iiarjournals.org In contrast, other naphthoquinones have been shown to induce a G1 phase arrest. wisc.edu
Table 3: Naphthoquinone-Induced Cell Cycle Arrest
| Compound | Cell Line | Phase of Arrest | Percentage of Cells in Arrested Phase | Reference |
|---|---|---|---|---|
| CNN1 | K-562 | G2/M | 39.9% | mdpi.com |
| CNN1 | FEPS | G2/M | 40.70% | mdpi.com |
| DCDMNQ | MCF-7 | S-phase | 55% ± 7.2% | iiarjournals.org |
| DCDMNQ | MDA-MB-436 | S-phase | 44% ± 5.6% | iiarjournals.org |
| Artonin E | MCF-7 | G0/G1 | Not specified | wisc.edu |
The arrest of the cell cycle by naphthoquinones is often a consequence of their ability to modulate the expression and activity of key cell cycle regulatory proteins, namely cyclins and cyclin-dependent kinases (CDKs). waocp.orgnih.gov A synthetic naphthoquinone, CNFD, was found to decrease the mRNA levels of CCND1 (encoding Cyclin D1) and CDK2 in MCF-7 cells. nih.gov Another novel naphthoquinone derivative, CM363, downregulated Cyclin B, Cyclin D3, and p27 in K562 cells. oncotarget.comcsic.es
Some naphthoquinones have also been shown to inhibit the activity of Cdc25 phosphatases, which are crucial for the activation of CDK-cyclin complexes. nih.govnih.gov This inhibition prevents the transition between cell cycle phases. nih.gov
Table 4: Modulation of Cyclins and CDKs by Naphthoquinones
| Compound | Cell Line | Target(s) | Effect | Reference |
|---|---|---|---|---|
| CNFD | MCF-7 | CCND1, CDK2 | Decreased mRNA levels | nih.gov |
| CM363 | K562 | Cyclin B, Cyclin D3, p27 | Downregulation | oncotarget.comcsic.es |
| Naphthoquinone derivatives | HeLa | CDC25B | Inhibition (IC50 in 10 µM range) | nih.gov |
| Anilino-1,4-naphthoquinone derivatives | - | EGFR Tyrosine Kinase | Inhibition (IC50 in nM range) | acs.org |
Angiogenesis and Metastasis Modulation at the Cellular Level
Beyond their direct effects on cancer cells, emerging evidence suggests that naphthoquinones can also modulate cellular processes critical for tumor growth and spread, such as angiogenesis and metastasis. acs.orgnih.gov
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and is often a target for cancer therapy. mdpi.com Several naphthoquinone derivatives have demonstrated anti-angiogenic properties. researchgate.netmdpi.comnih.gov For example, the novel naphthoquinone derivative PPE8 was shown to inhibit VEGF-A-induced proliferation, migration, and tube formation in human umbilical vein endothelial cells (HUVECs). mdpi.com It achieved this by inhibiting the phosphorylation of VEGFR-2 and its downstream signaling molecules like Src, FAK, ERK1/2, and AKT. mdpi.com Plumbagin, another naturally occurring naphthoquinone, has also been shown to suppress angiogenesis. nih.gov
Metastasis, the spread of cancer cells to distant sites, is a major cause of cancer-related mortality. nih.gov Some naphthoquinones have shown potential in inhibiting metastasis. For instance, 2-Methoxy-1,4-Naphthoquinone (MNQ) was found to inhibit the invasion and migration of the highly metastatic MDA-MB-231 breast cancer cell line. nih.gov This effect was associated with the downregulation of the activity of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, which is a key step in invasion. nih.gov Dunnione has also been implicated in modulating processes that can influence metastasis, such as the formation of neutrophil extracellular traps (NETs). biomolther.orgaacrjournals.org
Table 5: Anti-Angiogenic and Anti-Metastatic Effects of Naphthoquinones
| Compound | Cellular Process | Cell Line/Model | Key Molecular Target(s) | Observed Effect | Reference |
|---|---|---|---|---|---|
| PPE8 | Angiogenesis | HUVECs | VEGFR-2, Src, FAK, ERK1/2, AKT | Inhibition of phosphorylation, proliferation, migration, and tube formation | mdpi.com |
| Plumbagin | Angiogenesis | HUVECs, in vivo models | VEGFR2-mediated Ras signaling | Suppression of angiogenesis | nih.gov |
| 2-Methoxy-1,4-Naphthoquinone (MNQ) | Metastasis (Invasion, Migration) | MDA-MB-231 | MMP-9 | Downregulation of proteolytic activity | nih.gov |
| Dunnione | NET formation | Neutrophils | SIRT1, NF-κB | Suppression of NETosis | biomolther.orgaacrjournals.org |
Endothelial Cell Migration and Proliferation Inhibition
The migration and proliferation of endothelial cells are fundamental steps in the angiogenic cascade. The inhibition of these processes is a primary target for anti-angiogenic therapies.
Endothelial Cell Migration Inhibition:
Endothelial cell migration is a complex process involving the directional movement of cells in response to chemotactic signals. This process is essential for the formation of new vascular sprouts. Various in vitro assays are employed to study the effects of compounds on endothelial cell migration, such as the scratch (or wound healing) assay and the transwell migration assay.
In a typical scratch assay, a confluent monolayer of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), is mechanically "scratched" to create a cell-free gap. The ability of the cells to migrate and close this gap over time is monitored. The addition of an inhibitory compound would be expected to slow down or prevent this closure.
The transwell migration assay provides a more quantitative measure of chemotaxis. Endothelial cells are seeded in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant, such as Vascular Endothelial Growth Factor (VEGF). The number of cells that migrate through the pores to the lower chamber is quantified. An inhibitor of migration would reduce the number of transmigrated cells. While specific data for this compound is not available, studies on other natural compounds have demonstrated significant inhibition of endothelial cell migration in these assays.
Table 1: Hypothetical Inhibition of Endothelial Cell Migration by this compound.
| Assay Type | Cell Line | Treatment | Concentration (µM) | Inhibition of Migration (%) |
|---|---|---|---|---|
| Scratch Assay | HUVEC | This compound | 1 | 25 |
| Scratch Assay | HUVEC | This compound | 10 | 60 |
| Transwell Assay | HUVEC | This compound | 1 | 35 |
| Transwell Assay | HUVEC | This compound | 10 | 75 |
Endothelial Cell Proliferation Inhibition:
The proliferation of endothelial cells is another critical step in angiogenesis, leading to an increase in the number of cells available to form new vessels. Assays such as the MTT assay, BrdU incorporation assay, and cell counting are commonly used to assess the anti-proliferative effects of compounds.
The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in the MTT signal in the presence of a compound indicates a decrease in cell viability, which can be due to either cytotoxic or cytostatic (anti-proliferative) effects. The BrdU (5-bromo-2'-deoxyuridine) assay specifically measures DNA synthesis, providing a direct assessment of cell proliferation. A decrease in BrdU incorporation signifies an inhibition of cell division.
Table 2: Hypothetical Inhibition of Endothelial Cell Proliferation by this compound.
| Assay Type | Cell Line | Treatment | Concentration (µM) | Inhibition of Proliferation (%) |
|---|---|---|---|---|
| MTT Assay | HUVEC | This compound | 1 | 20 |
| MTT Assay | HUVEC | This compound | 10 | 55 |
| BrdU Assay | HUVEC | This compound | 1 | 30 |
| BrdU Assay | HUVEC | This compound | 10 | 70 |
Matrix Metalloproteinase (MMP) Modulation
Matrix metalloproteinases are a family of zinc-dependent endopeptidases that are crucial for the degradation of the extracellular matrix (ECM), a necessary step for endothelial cell invasion and migration during angiogenesis. mdpi.com The activity of MMPs is tightly regulated at multiple levels, including transcription, activation of the pro-enzyme, and inhibition by endogenous inhibitors (TIMPs). nih.gov Dysregulation of MMP activity is implicated in various pathological conditions, including cancer and chronic inflammatory diseases. medsci.org
The modulation of MMP expression and activity is a key mechanism by which some anti-angiogenic compounds exert their effects. MMPs, particularly MMP-2 (gelatinase A) and MMP-9 (gelatinase B), are known to play significant roles in the breakdown of basement membranes, facilitating endothelial cell sprouting. researchgate.net
The effect of a compound on MMP activity can be assessed using techniques such as gelatin zymography and ELISA. Gelatin zymography is a common method to detect the activity of gelatinases (MMP-2 and MMP-9). In this technique, a polyacrylamide gel containing gelatin is used for electrophoresis of protein samples. After renaturation, active MMPs in the sample degrade the gelatin, which appears as clear bands on a stained background. The intensity of these bands corresponds to the level of MMP activity.
Enzyme-Linked Immunosorbent Assays (ELISAs) can be used to quantify the levels of specific MMPs in cell culture supernatants or tissue samples. This allows for the determination of whether a compound affects the secretion of MMPs from cells.
While direct evidence for the effect of this compound on MMPs is not available, some dunnione derivatives have been investigated for their biological activities. koreascience.krresearchgate.net It is plausible that this compound could modulate MMP activity, thereby contributing to its potential anti-angiogenic effects.
Table 3: Hypothetical Modulation of MMP Activity by this compound in HUVECs.
| MMP Target | Assay Type | Concentration (µM) | Change in Activity (%) |
|---|---|---|---|
| MMP-2 | Gelatin Zymography | 10 | -40 |
| MMP-9 | Gelatin Zymography | 10 | -65 |
| MMP-2 | ELISA (Secretion) | 10 | -35 |
| MMP-9 | ELISA (Secretion) | 10 | -50 |
Preclinical Biological Activity Profiling and Mechanistic Insights of 3r 7 Hydroxy Alpha Dunnione
Anti-inflammatory and Immunomodulatory Effects in Preclinical Models
(3R)-7-hydroxy-alpha-dunnione, a member of the naphthoquinone class of natural products, has been identified as a molecule of interest for its pharmacological properties. Isolated from various plant species, including those from the Gesneriaceae family, this compound has been a subject of preclinical investigation to elucidate its biological activities. acs.orgnih.govresearchgate.net Research has particularly focused on its potential anti-inflammatory and immunomodulatory effects, which are critical in the development of new therapeutic agents for a variety of disorders characterized by dysregulated inflammatory responses.
The inflammatory process is orchestrated by a complex network of signaling molecules, with cytokines playing a pivotal role. The ability of a compound to modulate the production of these key mediators is a strong indicator of its anti-inflammatory potential. Preclinical studies have shown that naphthoquinones closely related to this compound can significantly influence cytokine levels.
For instance, a study on 6-methoxy-7-hydroxy-α-dunnione (MHD), a structurally similar naphthoquinone isolated from Sinningia canescens, demonstrated potent anti-inflammatory and antipyretic effects in mouse models. nih.gov In these models, MHD was shown to inhibit the production of several key pro-inflammatory cytokines. Specifically, in lipopolysaccharide (LPS)-induced fever models, oral administration of MHD led to a reduction in the plasma levels of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov This suggests that the anti-inflammatory action of this class of compounds is, at least in part, mediated by the downregulation of critical cytokine synthesis pathways. nih.gov The mechanism is thought to involve the blockage of cytokine synthesis and potentially the inhibition of prostaglandin (B15479496) activity. nih.gov
Another related naphthoquinone, 8-hydroxydehydrodunnione, was found to abolish the mechanical hyperalgesia induced by prostaglandin E2, a key mediator of inflammatory pain. acs.orgnih.gov This further supports the role of this class of compounds in interfering with inflammatory signaling cascades.
Table 1: Effect of 6-methoxy-7-hydroxy-α-dunnione (MHD) on Cytokine Levels in LPS-Induced Fever Model
| Cytokine | Effect Observed | Model System | Reference |
|---|---|---|---|
| Tumor Necrosis Factor-α (TNF-α) | Inhibited | Lipopolysaccharide (LPS)-induced fever in mice | nih.gov |
| Interleukin-1β (IL-1β) | Inhibited | Lipopolysaccharide (LPS)-induced fever in mice | nih.gov |
| Interleukin-6 (IL-6) | Inhibited | Lipopolysaccharide (LPS)-induced fever in mice | nih.gov |
The immunomodulatory effects of this compound and its analogs extend to the regulation of immune cell functions. The migration and activation of immune cells are critical steps in mounting an inflammatory response. Research into related dunniones has provided insights into their capacity to interfere with these processes.
A key finding in this area is the ability of dunnione (B1670988) and 7-hydroxydunnione to inhibit T-cell motility mediated by Lymphocyte Function-Associated Antigen-1 (LFA-1). thieme-connect.com LFA-1 is an integrin protein found on T-cells that plays a crucial role in their adhesion to other cells, such as antigen-presenting cells and endothelial cells, which is a prerequisite for T-cell activation and migration to sites of inflammation. By inhibiting LFA-1-mediated motility, these compounds can potentially dampen the immune response by preventing T-cells from reaching their targets and becoming fully activated. This mechanism represents a significant aspect of their immunomodulatory profile.
Other Significant Biological Activities (e.g., Antiparasitic, Antiviral, Enzyme Inhibition)
Beyond its anti-inflammatory and immunomodulatory properties, this compound and related naphthoquinones have demonstrated a broader spectrum of biological activities in preclinical studies, including antiparasitic, antiviral, and enzyme-inhibiting effects.
Antiparasitic Activity The dunnione class of compounds has shown promise as antiparasitic agents. Dunnione itself has been identified as a substrate for quinone-reductases, a property that may be linked to its antimalarial activity. wright.edu Further research into novel naphthoquinones has revealed activity against strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, with IC50 values in the low micromolar range. acs.org Additionally, synthetic derivatives of naphthoquinones have exhibited potent trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. rsc.org
Antiviral Activity The potential antiviral applications of naphthoquinones are also an area of active investigation. A related compound, 6-methoxy-7-hydroxy-α-dunnione, has been noted among plant-based biomolecules with potential therapeutic applications against SARS-CoV-2. nih.gov While the specific mechanisms are still under investigation, this highlights the potential of this chemical class in the development of new antiviral therapies.
Enzyme Inhibition The interaction of dunniones with various enzymes is a key aspect of their mechanism of action. Dunnione is a known substrate for NAD(P)H: quinone oxidoreductase 1 (NQO1), an enzyme involved in the detoxification of quinones and protection against oxidative stress. wright.edunih.gov The ability to be recognized and metabolized by NQO1 can influence the compound's cellular effects and stability. The interaction with such enzyme systems underscores the complex pharmacological profile of this class of molecules.
Table 2: Summary of Other Preclinical Biological Activities
| Activity | Specific Finding | Compound(s) Studied | Reference |
|---|---|---|---|
| Antiparasitic (Antimalarial) | Active against Plasmodium falciparum strains. | Novel naphthoquinones | acs.org |
| Antiparasitic (Trypanocidal) | Active against Trypanosoma cruzi. | Synthetic hydroxylated naphthoquinones | rsc.org |
| Antiviral | Potential therapeutic application against SARS-CoV-2. | 6-methoxy-7-hydroxy-α-dunnione | nih.gov |
| Enzyme Substrate | Substrate for NAD(P)H: quinone oxidoreductase 1 (NQO1). | Dunnione | wright.edunih.gov |
| Immune Cell Regulation | Inhibition of LFA-1 mediated T-cell motility. | Dunnione, 7-hydroxydunnione | thieme-connect.com |
Pharmacokinetic Principles and Metabolic Fate in Preclinical Models for 3r 7 Hydroxy Alpha Dunnione
Absorption and Distribution Studies in in vitro and Animal Models
The absorption of a compound following administration is a key determinant of its bioavailability. In vitro models, such as the Caco-2 cell permeability assay, are widely used to predict the oral absorption of drug candidates. For naphthoquinones, these studies suggest a range of permeability characteristics.
In vitro Permeability:
Studies on various naphthoquinone derivatives have demonstrated their ability to permeate intestinal epithelial cells, suggesting that they are likely absorbed from the small intestine. For instance, research on plumbagin, another naturally occurring naphthoquinone, showed moderate permeability across Caco-2 cell monolayers, with the transport mechanism likely being passive diffusion nih.gov. Similarly, certain 2-phenylamino-3-acyl-1,4-naphthoquinones have been predicted to have high intestinal absorption (around 94.3%) based on computational models, although their Caco-2 permeability values were low mdpi.com. Another study on 2-aniline-3-hydroxy-1,4-naphthoquinone derivatives reported intermediate permeability coefficients in Caco-2 cells, falling within the range of known orally administered drugs nih.gov.
While direct Caco-2 permeability data for (3R)-7-hydroxy-alpha-dunnione is not available, the collective evidence from related compounds suggests it is likely to be absorbed orally.
Plasma Protein Binding:
Tissue Distribution:
There is limited specific information on the tissue distribution of this compound in animal models. The distribution of a compound is influenced by its physicochemical properties, such as lipophilicity and its affinity for various tissues. As a relatively lipophilic molecule, it might be expected to distribute into various tissues. Studies on other naphthoquinones have not provided detailed tissue distribution profiles.
Table 1: Inferred In Vitro Absorption and Distribution Parameters for Naphthoquinone Analogues
| Parameter | Compound Type | Finding | Implication for this compound |
| Intestinal Permeability | Plumbagin | Moderate permeability in Caco-2 cells nih.gov | Likely to be orally absorbed. |
| 2-Aniline-3-hydroxy-1,4-naphthoquinones | Intermediate permeability in Caco-2 cells nih.gov | Likely to be orally absorbed. | |
| Predicted Oral Absorption | 2-Phenylamino-3-acyl-1,4-naphthoquinones | High (94.3%) mdpi.com | Potentially good oral bioavailability. |
| Plasma Protein Binding | Related Indole Alkaloids | >90% nih.gov | Distribution may be limited by high protein binding. |
Biotransformation Pathways and Metabolite Identification in Preclinical Systems
Biotransformation, or metabolism, is a critical process that converts drug molecules into more water-soluble compounds that can be easily excreted. This process primarily occurs in the liver and involves Phase I (functionalization) and Phase II (conjugation) reactions.
Metabolic Pathways:
Naphthoquinones, including dunnione (B1670988) and its analogues, are known to be substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1) nih.govresearchgate.net. This enzyme catalyzes a two-electron reduction of the quinone moiety to a hydroquinone (B1673460). This reduction can lead to a futile redox cycle where the hydroquinone is oxidized back to the quinone, generating reactive oxygen species (ROS) researchgate.net. This redox cycling is believed to be a key mechanism behind the biological activity of some naphthoquinones nih.govresearchgate.net.
In addition to redox cycling, naphthoquinones can undergo various metabolic transformations. For other complex molecules, metabolism can involve hydroxylation, demethylation, and conjugation with glucuronic acid or sulfate (B86663) nih.gov. While specific metabolites of this compound have not been identified in preclinical studies, it is plausible that it undergoes similar metabolic pathways. The presence of a hydroxyl group suggests that it could be a target for Phase II conjugation reactions, such as glucuronidation or sulfation, which would increase its water solubility and facilitate its excretion.
One study noted that the presence of a methyl group at the C ring and a methoxy (B1213986) group at the A ring of dunnione analogues favored their biological activity, which was linked to their metabolism by NQO1 nih.gov.
Metabolite Identification:
Definitive identification of the metabolites of this compound has not been reported in the reviewed literature. Preclinical studies on drug metabolism often utilize in vitro systems like liver microsomes and hepatocytes, as well as in vivo models, to identify metabolic products bioivt.com. Such studies would be necessary to fully characterize the biotransformation of this compound.
Table 2: Potential Biotransformation Pathways for this compound Based on Analogue Studies
| Metabolic Pathway | Enzyme Family/Reaction Type | Potential Metabolites | Significance |
| Redox Cycling | NQO1 | Hydroquinone form | Contributes to biological activity and potential for oxidative stress. nih.govresearchgate.net |
| Phase I Metabolism | Cytochrome P450 (CYP) enzymes | Further hydroxylated or demethylated products | Formation of more polar metabolites for subsequent conjugation. |
| Phase II Metabolism | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | Glucuronide and sulfate conjugates | Increased water solubility for excretion. |
Excretion Routes and Elimination Kinetics in in vivo Preclinical Settings
The excretion of a drug and its metabolites from the body is the final step in its pharmacokinetic journey. The primary routes of excretion are through the kidneys (urine) and the liver (bile).
Excretion Routes:
For naphthoquinones in general, biliary excretion is considered an important route of detoxification researchgate.net. This suggests that this compound and its metabolites may be eliminated from the body via the bile and subsequently excreted in the feces. The molecular weight and polarity of the metabolites will largely determine the predominant route of excretion. More polar, water-soluble metabolites are typically excreted by the kidneys, while larger, less polar metabolites are often eliminated through the bile escholarship.org.
Elimination Kinetics:
The elimination half-life (t½) of a drug is a measure of the time it takes for the plasma concentration of the drug to decrease by half. There is no specific data on the elimination half-life of this compound in preclinical models. The half-life is dependent on both the volume of distribution and the clearance of the compound. For other compounds, elimination half-lives in rats can vary significantly depending on the dose and the specific substance nih.govmdpi.com. For example, the elimination half-life of naloxone (B1662785) in rats is approximately 32-33 minutes researchgate.net, while fucoidan (B602826) administered topically has a much longer apparent half-life of around 20.75 hours mdpi.com. Without direct experimental data, the elimination kinetics of this compound remain speculative.
Table 3: Inferred Excretion and Elimination Characteristics for this compound
| Parameter | Finding from Analogue/Class | Implication for this compound |
| Primary Excretion Route | Biliary excretion is important for naphthoquinones researchgate.net | Likely to be excreted in bile and feces. |
| Elimination Half-life (t½) | Not reported | Unknown. |
| Clearance | Not reported | Unknown. |
Advanced Methodological Approaches in 3r 7 Hydroxy Alpha Dunnione Research
Omics Technologies (Proteomics, Metabolomics, Transcriptomics) for Mechanistic Elucidation
Omics technologies offer a holistic view of the molecular changes induced by (3R)-7-hydroxy-alpha-dunnione in biological systems. While specific multi-omics studies on this particular compound are still emerging, research on related naphthoquinones, such as dunnione (B1670988) and 2-methoxy-1,4-naphthoquinone, provides a strong rationale for their application. acs.orgnih.govresearchgate.net
Proteomics: The study of the entire protein complement of a cell or organism can reveal the direct targets and downstream signaling pathways affected by this compound. Techniques like mass spectrometry-based proteomics could identify changes in protein expression and post-translational modifications upon treatment. For instance, proteomic analysis of cells treated with other naphthoquinones has revealed alterations in proteins involved in oxidative stress responses, cell cycle regulation, and apoptosis. pnas.org A hypothetical proteomics study on this compound could uncover its interaction with key cellular enzymes or regulatory proteins.
Metabolomics: This field focuses on the comprehensive analysis of metabolites in a biological sample. Metabolomic profiling of cells or tissues exposed to this compound can illuminate its impact on metabolic pathways. A study on dunnione, a closely related compound, has shown its potential to modulate NAD+ metabolism, which has implications for cellular energy and signaling. frontiersin.orgmolbiolcell.org A metabolomics approach could similarly reveal shifts in glycolysis, the TCA cycle, or lipid metabolism induced by this compound. nih.govasm.org
Transcriptomics: By analyzing the complete set of RNA transcripts, transcriptomics can identify genes that are up- or down-regulated in response to this compound. This can provide crucial information about the cellular pathways it modulates. For example, transcriptomic analysis of Penicillium italicum treated with a naphthoquinone derivative revealed significant changes in genes related to metabolic pathways. mdpi.com Similarly, transcriptomic studies on cells treated with dunnione have suggested its role in ameliorating oxidative stress. researchgate.netresearchgate.net
Integrated multi-omics analysis, combining data from proteomics, metabolomics, and transcriptomics, would provide a comprehensive understanding of the molecular mechanisms of this compound. nih.govfrontiersin.org
Table 1: Potential Applications of Omics Technologies in this compound Research
| Omics Technology | Potential Application | Expected Insights |
|---|---|---|
| Proteomics | Identification of protein binding partners and expression changes. | Direct molecular targets, affected signaling pathways, post-translational modifications. |
| Metabolomics | Profiling of cellular metabolite changes. | Alterations in metabolic pathways (e.g., energy metabolism, amino acid synthesis). |
| Transcriptomics | Analysis of gene expression alterations. | Up- or down-regulation of genes, identification of modulated cellular processes. |
| Multi-Omics | Integrated analysis of proteomic, metabolomic, and transcriptomic data. | Comprehensive understanding of the compound's mechanism of action and systems-level effects. |
Live-Cell Imaging and High-Content Screening Applications
Live-cell imaging and high-content screening (HCS) are powerful techniques for visualizing and quantifying the dynamic cellular effects of compounds like this compound in real-time.
Live-Cell Imaging: This technique allows for the observation of cellular processes in living cells over time. Fluorescent probes can be used to visualize various cellular components and events, such as mitochondrial function, reactive oxygen species (ROS) production, and apoptosis. Given that dunnione and other naphthoquinones are known to induce ROS, live-cell imaging could be employed to monitor ROS generation in real-time in cells treated with this compound. researchgate.netresearchgate.net
High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to quantitatively assess multiple cellular parameters in a high-throughput manner. researchgate.net This approach is ideal for screening compound libraries and for detailed mechanistic studies. For natural products like dunnione derivatives, HCS can be used to assess cytotoxicity, cell proliferation, and specific cellular phenotypes across various cancer cell lines. researchgate.netacs.org An HCS campaign for this compound could involve assays for nuclear morphology, cell cycle progression, and the activation of specific signaling pathways.
Table 2: Illustrative High-Content Screening Panel for this compound
| Cellular Parameter | Fluorescent Probe | Potential Information Gained |
|---|---|---|
| Cell Viability | Calcein AM / Propidium Iodide | Cytotoxicity and cell membrane integrity. |
| Apoptosis | Annexin V / Caspase-3/7 Sensor | Induction of programmed cell death. |
| Mitochondrial Membrane Potential | TMRE / TMRM | Mitochondrial dysfunction. |
| Reactive Oxygen Species (ROS) | CellROX Green / DCFDA | Oxidative stress induction. |
| DNA Damage | γH2AX Staining | Genotoxicity assessment. |
Computational Modeling and in silico Drug Discovery for this compound
Computational approaches are invaluable for accelerating the discovery and optimization of bioactive compounds like this compound.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov A study on dunnione and its analogues performed molecular docking to understand their interaction with the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govsci-hub.se The results indicated that the binding affinity was influenced by specific structural features of the dunnione derivatives. nih.gov Similar molecular docking studies for this compound could predict its potential protein targets and guide the design of more potent analogues. For instance, docking scores for dunnione with the tubulin-colchicine complex have been reported to be -7.9 Kcal/mol, suggesting a potential interaction. sid.ir
Virtual Screening: In silico virtual screening allows for the rapid screening of large compound libraries against a specific protein target to identify potential hits. sid.ir If a primary target of this compound is identified, virtual screening could be used to discover other compounds with similar or improved activity.
Pharmacophore Modeling and QSAR: Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of dunnione derivatives with their biological activity. These models can then be used to predict the activity of novel, untested compounds, thereby prioritizing synthesis and testing efforts.
Table 3: Computational Approaches in this compound Research
| Computational Method | Purpose | Example Application |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity to a protein target. | Docking of this compound into the active site of NQO1. nih.govsci-hub.se |
| Virtual Screening | Identify potential bioactive compounds from large libraries. | Screening for novel NQO1 inhibitors based on the dunnione scaffold. |
| QSAR Modeling | Correlate chemical structure with biological activity. | Predicting the cytotoxicity of new dunnione derivatives based on their physicochemical properties. |
Development of Analytical Methods for Detection and Quantification in Biological Samples (Preclinical Focus)
Robust and sensitive analytical methods are essential for the preclinical development of this compound, enabling pharmacokinetic and metabolic studies.
High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) or photodiode array (PDA) detection is a common technique for the separation and quantification of naphthoquinones from various matrices. researchgate.netresearchgate.net A reversed-phase HPLC method could be developed for the routine analysis of this compound in preclinical formulations and simple biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the sensitive and selective quantification of this compound in complex biological samples such as plasma, urine, and tissue homogenates, LC-MS/MS is the method of choice. google.comresearchgate.netgoogle.com A typical LC-MS/MS method would involve protein precipitation or solid-phase extraction for sample cleanup, followed by chromatographic separation on a C18 column and detection using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer. The development of such a method would be crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.
Table 4: Proposed LC-MS/MS Method Parameters for Quantification of this compound in Plasma
| Parameter | Proposed Condition | Rationale |
|---|---|---|
| Sample Preparation | Protein precipitation with acetonitrile (B52724) followed by centrifugation. | Simple, fast, and effective for removing proteins from plasma. |
| Chromatography | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm). | Good retention and separation of hydrophobic compounds like naphthoquinones. |
| Mobile Phase | Gradient elution with water and acetonitrile, both containing 0.1% formic acid. | Provides good peak shape and ionization efficiency in positive ion mode. |
| Ionization | Electrospray Ionization (ESI) in positive mode. | Naphthoquinones are readily ionizable by ESI. |
| Detection | Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. | High selectivity and sensitivity for quantification in complex matrices. |
| Internal Standard | A structurally similar compound or a stable isotope-labeled version of the analyte. | Corrects for matrix effects and variations in sample processing and instrument response. |
Future Directions and Research Gaps for 3r 7 Hydroxy Alpha Dunnione
Elucidation of Novel Biological Activities and Molecular Targets
While the cytotoxic activity of (3R)-7-hydroxy-alpha-dunnione is established, its broader biological profile is unknown. acs.org A significant research gap exists in identifying novel activities beyond its effects on cancer cells. Related naphthoquinones have demonstrated a range of pharmacological effects, suggesting that this compound may possess a more diverse bioactivity profile. nih.gov
Future research should systematically screen the compound for a variety of biological effects. For instance, the related compound 6-methoxy-7-hydroxy-α-dunnione has been shown to possess anti-inflammatory, analgesic, and antipyretic properties by inhibiting the synthesis of pro-inflammatory cytokines like TNF-α, interleukin-1β, and interleukin-6. nih.govnih.gov Investigating whether this compound shares these anti-inflammatory capabilities is a logical next step.
A critical area for investigation is the identification of its precise molecular targets. Many naphthoquinones exert their effects through interactions with quinone reductase enzymes, such as NAD(P)H: Quinone Oxidoreductase 1 (NQO1) and NRH:Quinone Oxidoreductase 2 (NQO2). researchgate.netresearchgate.netmdpi.com The related compound, dunnione (B1670988), is a known substrate for NQO1, suggesting that this compound may also interact with these enzymatic pathways. researchgate.netbenthamscience.com The mechanism of action for many quinones involves initiating redox cycling, which leads to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, ultimately triggering apoptosis in target cells. mdpi.comnih.gov Elucidating whether this compound functions via this mechanism is paramount.
Table 1: Proposed Biological Activities and Molecular Targets for Investigation
| Proposed Biological Activity | Potential Molecular Target(s) / Mechanism | Rationale |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine synthesis (TNF-α, IL-1β, IL-6), Cyclooxygenase (COX) enzymes | Based on the observed activities of structurally similar naphthoquinones. nih.govnih.gov |
| Anticancer | NAD(P)H: Quinone Oxidoreductase 1/2 (NQO1/2), Topoisomerase II | NQO1 is a common target for quinones, mediating their bioactivation. researchgate.netbenthamscience.com Topoisomerase inhibition is another mechanism for some anticancer quinones. mdpi.com |
| Induction of Apoptosis | Caspase-3, Caspase-9, Bcl-2 family proteins | Studies on similar natural compounds show cytotoxicity is often mediated by the induction of oxidative stress and the intrinsic apoptosis pathway. nih.gov |
| Antimicrobial | Bacterial or fungal specific enzymes | Other naphthoquinones have shown activity against various microbes. acs.orgmdpi.com |
Exploration of Synergistic Effects with Other Research Compounds
The potential of this compound may be significantly enhanced when used in combination with other compounds. Exploring these synergistic interactions is a key future research direction. Such combinations could potentially increase therapeutic efficacy or overcome resistance mechanisms in in vitro models.
One avenue of research is to investigate its synergy with established chemotherapeutic agents. For example, extracts from Sinningia bullata, a plant from the same family as sources of dunnione derivatives, demonstrated synergistic cytotoxic effects when combined with the microtubule-stabilizing agent epothilone (B1246373) B. mdpi.com A similar approach could be used to test this compound in combination with a panel of anticancer drugs. Furthermore, some compounds can sensitize cancer cells to treatment; vanillin, for instance, enhances the cytotoxicity of DNA-damaging agents like cisplatin (B142131) by impairing DNA repair pathways. umw.edu.pl Investigating whether this compound can act as a chemosensitizer represents a novel research opportunity.
Another strategy involves the creation of hybrid molecules. By chemically linking this compound to other pharmacologically active scaffolds, such as triazoles, it may be possible to develop new chemical entities with enhanced potency or novel mechanisms of action. benthamscience.comnih.gov
Table 2: Potential Synergistic Combinations for In Vitro Investigation
| Compound Class | Example Research Compound | Rationale for Combination |
|---|---|---|
| DNA-Damaging Agents | Cisplatin | To investigate if this compound can act as a chemosensitizer by inhibiting DNA repair or other resistance mechanisms. umw.edu.pl |
| Microtubule Inhibitors | Paclitaxel, Epothilone B | To explore potential for enhanced cytotoxicity through multi-target effects on cell division and survival pathways. mdpi.com |
| Topoisomerase Inhibitors | Doxorubicin | To test for additive or synergistic effects, as some quinones also target topoisomerases. mdpi.com |
| Targeted Kinase Inhibitors | Varies by cell line | To assess synergy by simultaneously targeting distinct signaling pathways crucial for cancer cell proliferation and survival. |
Development of Advanced Delivery Systems (e.g., Nanoparticles in in vitro models)
Like many natural products, this compound is a hydrophobic molecule, which can limit its utility in aqueous cell culture media and complicate the interpretation of in vitro results. The development of advanced delivery systems, such as nanoparticle-based formulations, is essential for overcoming these challenges and for the accurate assessment of its biological activity. dovepress.com
Encapsulating this compound within nanocarriers could improve its solubility, stability, and cellular uptake in experimental models. mdpi.com Several types of nanoparticle systems warrant investigation:
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are composed of biocompatible lipids and can be formulated using methods like high-shear homogenization or micro-emulsion precipitation. drug-dev.com They are effective at encapsulating lipophilic compounds.
Polymeric Nanoparticles: Using biodegradable polymers, these systems can be engineered for controlled release of the encapsulated compound. mdpi.com
Micelles: Polymeric micelles can self-assemble in aqueous solutions to encapsulate hydrophobic molecules within their core, presenting a soluble nanoparticle to the cells.
The application of these nanotechnologies in in vitro studies would ensure more consistent and reproducible data by providing a stable and bioavailable formulation of the compound.
Table 3: Nanoparticle Delivery Systems for In Vitro Studies
| Nanoparticle System | Core Components | Potential Advantages for In Vitro Research |
|---|---|---|
| Solid Lipid Nanoparticles (SLN) | Solid lipids (e.g., fatty acids, triglycerides) | High stability, controlled release, use of biocompatible materials. drug-dev.com |
| Nanostructured Lipid Carriers (NLC) | Blend of solid and liquid lipids | Higher loading capacity and reduced potential for compound expulsion compared to SLNs. drug-dev.com |
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA) | Tunable release kinetics, surface can be modified for targeted studies. dovepress.com |
| Polymeric Micelles | Amphiphilic block copolymers | High solubilization capacity for hydrophobic compounds, small size for efficient cellular uptake. |
Translational Potential in Preclinical Disease Models (Conceptual, not human trials)
Building on foundational in vitro work, the conceptual exploration of this compound's potential in preclinical disease models is a crucial future step. These studies would aim to translate the cellular effects into a more complex biological system.
Given its established cytotoxic profile, the most direct translational path is in oncology. acs.org Preclinical cancer models, such as cell-derived xenografts using human breast or pancreatic cancer cells, would be appropriate for evaluating its potential to inhibit tumor growth. acs.org Key investigations in such models would involve confirming the mechanism of action, such as the induction of apoptosis through caspase activation and the modulation of cell cycle proteins. nih.govmdpi.com
Beyond cancer, a more speculative but intriguing area of research is in neurodegenerative disease. Naphthoquinones are known to interact with NAD-related enzymes like NQO1. researchgate.net NAD metabolism is increasingly recognized as a critical pathway in neuronal health, and its dysregulation is implicated in axon degeneration and the progression of diseases like Parkinson's and Charcot-Marie-Tooth neuropathy. nih.gov Therefore, conceptually exploring whether this compound can modulate NAD-dependent pathways and offer protective effects in preclinical models of neurodegeneration represents a novel and ambitious research direction.
Table 4: Conceptual Preclinical Models and Research Endpoints
| Disease Model (Conceptual) | Type of Model | Key Endpoints for Investigation |
|---|---|---|
| Pancreatic/Breast Cancer | Subcutaneous xenograft model in immunocompromised mice. | Tumor growth inhibition, analysis of apoptosis markers (cleaved caspase-3) in tumor tissue, cell proliferation markers (Ki-67). acs.orgnih.gov |
| Acute Myeloid Leukemia (AML) | Systemic AML cell line model in mice. | Survival analysis, assessment of leukemia burden in bone marrow and spleen, induction of apoptosis in leukemic cells. mdpi.com |
| Neurodegeneration | Toxin-induced (e.g., 6-hydroxydopamine) model of Parkinson's disease or genetic models of axonopathy. | Assessment of neuronal survival (e.g., dopaminergic neurons), measurement of axon integrity, analysis of NAD levels and related enzyme activity in neural tissue. nih.gov |
| Inflammation | Carrageenan-induced paw edema model in mice. | Reduction in paw volume, measurement of inflammatory cytokines (TNF-α, IL-6) in tissue. nih.gov |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing (3R)-7-hydroxy-alpha-dunnione, and how can researchers ensure reproducibility across laboratories?
- Methodological Answer : Reproducibility requires strict adherence to documented synthesis protocols, including temperature control, stoichiometric ratios, and purification steps. Researchers should cross-validate results using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. To minimize variability, pre-experimental calibration of equipment and inter-laboratory validation of key steps (e.g., chiral resolution) are critical .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing the stereochemical purity of this compound?
- Methodological Answer : Circular dichroism (CD) spectroscopy combined with chiral column HPLC is recommended to confirm the (3R) configuration. Mass spectrometry (MS) and -NMR can resolve structural ambiguities, particularly for hydroxyl group positioning. Regular calibration against certified reference materials ensures data reliability .
Q. How should researchers design dose-response experiments to evaluate the compound’s bioactivity while minimizing cytotoxicity?
- Methodological Answer : Use a factorial design with logarithmic dose increments (e.g., 0.1–100 µM) and include positive/negative controls. Cell viability assays (e.g., MTT) should run in parallel with functional readouts. Statistical power analysis must determine sample size to avoid false negatives .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound across different model systems?
- Methodological Answer : Conduct systematic meta-analyses of existing data to identify confounding variables (e.g., cell line-specific metabolism). Validate findings using orthogonal assays (e.g., gene expression profiling vs. protein activity assays). Experimental replication under standardized conditions (pH, temperature, serum content) reduces environmental variability .
Q. How can computational modeling (e.g., QM/MM) elucidate the compound’s interaction with enzymatic targets?
- Methodological Answer : Combine quantum mechanics/molecular mechanics (QM/MM) simulations to map binding energetics and reaction pathways. Validate predictions with mutagenesis studies targeting key residues identified in silico. Cross-reference computational data with experimental kinetics (e.g., surface plasmon resonance) to refine models .
Q. What ethical and safety protocols are critical for handling this compound in studies involving biohazardous materials?
- Methodological Answer : Follow institutional biosafety committee (IBC) guidelines, including risk assessments for chemical toxicity and biodegradation. Implement tiered containment (e.g., BSL-2 for aerosol-prone procedures) and mandatory training on emergency protocols. Document all safety audits and incident reports .
Q. How can researchers optimize experimental designs to align with the 3R principles (Replacement, Reduction, Refinement) in preclinical studies?
- Methodological Answer : Use in vitro models (e.g., organoids) for preliminary screening to reduce animal use. For in vivo studies, employ factorial designs to test multiple hypotheses in a single cohort, minimizing animal numbers. Post-hoc power analyses ensure statistical rigor without oversampling .
Data and Compliance
- Data Validation : Use Cronbach’s alpha or intraclass correlation coefficients (ICC) to assess intra-lab consistency .
- Regulatory Alignment : Ensure compliance with ICH guidelines for pharmacological studies, including documented resource allocation and protocol adherence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
